N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Overview
Description
“N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide” is an organic compound that contains borate and sulfonamide groups . It is a second-generation BTK inhibitor Acalabrutinib intermediate .
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic and amidation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
Chemical Reactions Analysis
The chemical reactions involving similar compounds include coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates is also possible .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the boronic ester functional group. This group is known to undergo protodeboronation, a process where the boronate ester is converted to a boronic acid and an alcohol . This reaction can be catalyzed by various transition metals and is a key step in many organic synthesis reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can facilitate the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
As a boronic ester, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The result of the compound’s action is the formation of new chemical bonds or structures. For example, in a Suzuki-Miyaura cross-coupling reaction, the compound can facilitate the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide can be influenced by various environmental factors. These include the presence of a suitable catalyst, the pH of the reaction environment, and the temperature and pressure conditions .
Properties
IUPAC Name |
2,2-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-9-8-11(10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSJRSRWKQFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726091 | |
Record name | 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092119-20-4 | |
Record name | 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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